molecular formula C13H28O2 B085186 1,1-Di-isobutoxy-3-methylbutane CAS No. 13439-98-0

1,1-Di-isobutoxy-3-methylbutane

Cat. No. B085186
CAS RN: 13439-98-0
M. Wt: 216.36 g/mol
InChI Key: XQJQKXSIFKNEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Di-isobutoxy-3-methylbutane, also known as DIBMB, is a colorless liquid that belongs to the family of ether compounds. It is widely used in scientific research for its unique properties and applications. In

Scientific Research Applications

1,1-Di-isobutoxy-3-methylbutane has a wide range of applications in scientific research. It is commonly used as a solvent and a reagent in organic synthesis. It is also used as a coupling agent in the preparation of polymeric materials. 1,1-Di-isobutoxy-3-methylbutane is a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 1,1-Di-isobutoxy-3-methylbutane is not fully understood. However, it is believed to act as a polar aprotic solvent, which makes it a useful reagent in organic synthesis. 1,1-Di-isobutoxy-3-methylbutane can also act as a surfactant and a coupling agent, which makes it useful in the preparation of polymeric materials.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,1-Di-isobutoxy-3-methylbutane. However, it is known to be a mild irritant to the skin and eyes. It is also a flammable liquid and should be handled with care.

Advantages And Limitations For Lab Experiments

1,1-Di-isobutoxy-3-methylbutane has several advantages as a reagent in organic synthesis. It is a polar aprotic solvent, which makes it useful in a wide range of reactions. It is also relatively inexpensive and easy to handle. However, 1,1-Di-isobutoxy-3-methylbutane has some limitations as well. It is a flammable liquid and should be handled with care. It is also not very soluble in water, which limits its use in aqueous reactions.

Future Directions

There are several future directions for research on 1,1-Di-isobutoxy-3-methylbutane. One area of interest is the development of new synthetic methods for 1,1-Di-isobutoxy-3-methylbutane. Another area of interest is the exploration of new applications for 1,1-Di-isobutoxy-3-methylbutane in organic synthesis and materials science. Finally, the toxicity and environmental impact of 1,1-Di-isobutoxy-3-methylbutane should be further studied to ensure safe handling and disposal practices.
Conclusion:
In conclusion, 1,1-Di-isobutoxy-3-methylbutane is a useful reagent in organic synthesis and materials science. It has unique properties and applications that make it a valuable tool in scientific research. However, its limitations and potential toxicity should be carefully considered when handling and using 1,1-Di-isobutoxy-3-methylbutane. Further research is needed to fully understand the mechanism of action and potential applications of 1,1-Di-isobutoxy-3-methylbutane.

Synthesis Methods

1,1-Di-isobutoxy-3-methylbutane can be synthesized through the reaction of isobutanol and 3-methyl-1-butanol with sulfuric acid as a catalyst. The reaction produces 1,1-Di-isobutoxy-3-methylbutane and water as a byproduct. The purity of the final product can be improved through distillation and drying.

properties

CAS RN

13439-98-0

Product Name

1,1-Di-isobutoxy-3-methylbutane

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

3-methyl-1,1-bis(2-methylpropoxy)butane

InChI

InChI=1S/C13H28O2/c1-10(2)7-13(14-8-11(3)4)15-9-12(5)6/h10-13H,7-9H2,1-6H3

InChI Key

XQJQKXSIFKNEPF-UHFFFAOYSA-N

SMILES

CC(C)CC(OCC(C)C)OCC(C)C

Canonical SMILES

CC(C)CC(OCC(C)C)OCC(C)C

Other CAS RN

13439-98-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.